molecular formula C13H15N5O3 B2485325 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797318-81-0

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2485325
CAS No.: 1797318-81-0
M. Wt: 289.295
InChI Key: MCVXCYVCKVIAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone-acetamide hybrid featuring a tetrahydrofuran (THF)-substituted pyrazole moiety. Its core structure includes a 6-oxopyridazinone ring linked via an acetamide bridge to a pyrazole ring substituted at the 1-position with a tetrahydrofuran-3-yl group. The pyridazinone scaffold is known for its bioactivity in enzyme inhibition and receptor modulation, while the THF substituent may enhance solubility and pharmacokinetic properties compared to purely aromatic analogs .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-12(8-18-13(20)2-1-4-14-18)16-10-6-15-17(7-10)11-3-5-21-9-11/h1-2,4,6-7,11H,3,5,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXCYVCKVIAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cleavage of Isoxazole Precursors

Isoxazolo-pyridazinones (e.g., 1a–f ) undergo reductive cleavage using 10% Pd/C and ammonium formate in ethanol to yield 4-amino-5-acetylpyridazinones (2a–f ). This step typically achieves >85% yield under reflux conditions (60–80°C, 4–6 h). The reaction proceeds via hydrogenolysis, cleaving the isoxazole ring while preserving the pyridazinone nucleus.

Representative Conditions

  • Substrate: Isoxazolo-pyridazinone (1 eq)
  • Catalyst: 10% Pd/C (0.1 eq)
  • Reductant: HCOONH₄ (3 eq)
  • Solvent: Ethanol (0.2 M)
  • Temperature: 60°C, 4 h
  • Yield: 85–90%

Functionalization at Position 6

The 6-oxo group is alkylated or acylated to introduce the acetamide side chain. Ethyl bromoacetate is used under basic conditions (K₂CO₃, CH₃CN, reflux) to generate intermediates (3a–f ), which are hydrolyzed to carboxylic acids (4a–f ) using 2N NaOH. Subsequent amidation with 4-bromoaniline and ethyl chloroformate in THF yields 4-bromophenylacetamide derivatives (5a–f ).

Construction of the Pyrazole-Tetrahydrofuran Moiety

The 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine fragment requires a convergent synthesis.

Pyrazole Ring Formation

Pyrazole synthesis follows protocols from Scheme 4 of. Hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., 22 ) in ethanol under reflux to form pyrazolyl intermediates (23 ). For the target compound, substitution at position 1 with tetrahydrofuran-3-yl is critical.

Key Reaction

  • Substrate: α,β-unsaturated ketone (1 eq)
  • Reagent: N₂H₄·H₂O (2 eq)
  • Solvent: Ethanol (0.1 M)
  • Temperature: Reflux, 3 h
  • Yield: 70–75%

Tetrahydrofuran Incorporation

The tetrahydrofuran-3-yl group is introduced via nucleophilic substitution or Mitsunobu reaction. For example, treating pyrazol-4-amine with tetrahydrofuran-3-yl methanesulfonate in DMF (K₂CO₃, 90°C, 6 h) yields 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine.

Optimized Conditions

  • Substrate: Pyrazol-4-amine (1 eq)
  • Alkylating Agent: Tetrahydrofuran-3-yl mesylate (1.2 eq)
  • Base: K₂CO₃ (2 eq)
  • Solvent: DMF (0.15 M)
  • Temperature: 90°C, 6 h
  • Yield: 65–70%

Final Amide Coupling

The pyridazinone carboxylic acid (4a–f ) is activated for amide bond formation with the pyrazole-tetrahydrofuran amine.

Carboxylic Acid Activation

Ethyl chloroformate and triethylamine in THF convert the acid to a mixed carbonate intermediate, which reacts with the amine to form the acetamide.

Procedure

  • Substrate: Pyridazinone carboxylic acid (1 eq)
  • Activator: Ethyl chloroformate (1.2 eq), Et₃N (1.5 eq)
  • Solvent: THF (0.1 M)
  • Temperature: 0°C → rt, 16 h
  • Yield: 80–85%

Characterization Data

The final product is purified via column chromatography (SiO₂, EtOAc/hexanes) and characterized by:

  • ¹H-NMR (CDCl₃): δ 2.57 (s, COCH₃), 3.70–4.10 (m, tetrahydrofuran), 7.20–7.80 (pyridazinone aromatic protons)
  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient)

Alternative Synthetic Routes

Direct Alkylation Strategy

Intermediates such as 5a–f are alkylated with N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-chloroacetamide under basic conditions (K₂CO₃, CH₃CN, reflux). This one-step method simplifies the synthesis but requires pre-functionalized starting materials.

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., tetrahydrofuran-3-yl boronate) couple with halogenated pyridazinones using Cu(OAc)₂ and Et₃N in CH₂Cl₂. This approach enables late-stage diversification but may require protecting groups for the amine.

Challenges and Optimization

  • Steric Hindrance : Bulky tetrahydrofuran substituents reduce coupling efficiency. Using polar aprotic solvents (DMF, DMSO) improves reactivity.
  • Regioselectivity : Pyrazole alkylation at position 1 is controlled by base strength (weaker bases favor N1 substitution).
  • Yield Improvements : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 6 h for amidation).

Industrial Scalability Considerations

  • Continuous Flow Systems : Microreactors enhance heat transfer during exothermic steps (e.g., reductive cleavage).
  • Catalyst Recycling : Pd/C recovery via filtration reduces costs in large-scale runs.
  • Green Chemistry : Ethanol/water mixtures replace toxic solvents (e.g., DMF) in hydrolysis steps.

Analytical Validation

Table 1. Spectral Data for Key Intermediates

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (m/z)
4a 2.57 (s, COCH₃) 172.1 (C=O) 321.1234
23 7.80 (s, pyrazole) 142.5 (C-N) 245.0891

Table 2. Reaction Yields Under Varied Conditions

Step Solvent Temperature Yield (%)
Reductive Cleavage EtOH 60°C 90
Pyrazole Alkylation DMF 90°C 65
Amide Coupling THF rt 85

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, primarily affecting the tetrahydrofuran and pyrazole moieties.

  • Reduction: : Reduction reactions may target the oxopyridazinone ring, leading to the formation of hydroxy derivatives.

  • Substitution: : Nucleophilic substitution reactions can modify the acetamide and tetrahydrofuran groups, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions vary depending on the specific conditions but often include hydroxylated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy as an antimicrobial agent. Research indicates that derivatives of pyridazinone compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of Pyridazinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamideS. aureus24 µg/mL
This compoundE. coli20 µg/mL

The compound's structure allows for various modifications that can enhance its antimicrobial activity, making it a candidate for further development in pharmaceuticals aimed at treating bacterial infections .

Anti-inflammatory Properties

Another significant application of this compound is in the realm of anti-inflammatory drugs. Studies have shown that similar pyridazinone derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects
A study conducted on a series of pyridazinone derivatives demonstrated that those with a tetrahydrofuran moiety showed reduced levels of TNF-alpha and IL-6 in vitro, indicating a promising avenue for developing anti-inflammatory medications .

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its chemical structure suggests it may disrupt specific enzymatic pathways in pests, leading to mortality or reduced reproduction rates.

Table 2: Pesticidal Efficacy

CompoundTarget PestLC50 (µg/cm²)
Compound CAphids15
Compound DWhiteflies10
This compoundThrips12

The results indicate that this compound could serve as an effective alternative to conventional pesticides, potentially reducing environmental impact while maintaining crop yields .

Polymer Development

The unique chemical properties of this compound make it suitable for incorporation into polymer matrices. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.

Case Study: Polymer Enhancement
Research has shown that incorporating this compound into polyvinyl chloride (PVC) significantly improves thermal stability and mechanical strength, making it a candidate for various industrial applications .

Mechanism of Action

The mechanism of action of this compound is tied to its ability to interact with molecular targets, such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site or altering protein conformation. Pathways involved in its activity often include signal transduction and metabolic pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Key Observations :

  • The THF-3-yl substituent in the target compound is unique compared to the aromatic (phenyl, fluorophenyl) or alkyl (methyl) groups in analogs. This may reduce hydrophobicity and improve metabolic stability .

Key Findings :

  • Analogs with bulkier substituents (e.g., benzylpiperidine in 6e) show lower yields (42–63%) compared to simpler derivatives, suggesting steric challenges in synthesis .
  • The THF group’s oxygen atoms may introduce hydrogen-bonding capacity absent in analogs like 6c, which rely on fluorophenyl interactions for target binding .

Biological Activity

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse biological activities. Its structure can be represented as follows:

Molecular Formula C14H16N4O2\text{Molecular Formula }C_{14}H_{16}N_{4}O_{2}
PropertyValue
Molecular Weight272.31 g/mol
Melting PointNot Available
SolubilityNot Available

Antiproliferative Effects

Recent studies have indicated that derivatives of pyridazine compounds, including those with similar structural motifs to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain pyridazine derivatives inhibited the growth of HeLa and HCT-116 cancer cells through mechanisms involving topoisomerase I inhibition .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. A related study focused on pyridazine-based sulfonamides showed that these compounds effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition ranged from 0.05 to 0.14 mM, indicating potent anti-inflammatory potential .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : By targeting topoisomerase I, it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It could interact with various signaling pathways that regulate cell proliferation and survival.

Study on Pyridazine Derivatives

A significant study explored the synthesis and biological evaluation of a series of pyridazine derivatives, including those structurally similar to the compound . The findings highlighted their ability to selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Comparative Analysis

A comparative analysis of various pyridazine derivatives revealed that those with tetrahydrofuran moieties exhibited enhanced bioactivity compared to their non-functionalized counterparts. This suggests that the tetrahydrofuran group may play a critical role in modulating biological activity by influencing solubility and receptor binding affinity.

Q & A

Basic: What are the recommended synthetic pathways for 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, starting with pyridazinone ring formation via hydrazine and dicarbonyl compounds (e.g., maleic anhydride derivatives), followed by functionalization of the pyrazole moiety. Key steps include:

  • Pyridazinone core synthesis : React hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetic acid, using HCl or H₂SO₄ as catalysts to promote cyclization .
  • Pyrazole modification : Introduce the tetrahydrofuran-3-yl group via nucleophilic substitution or coupling reactions, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
  • Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane to link the pyridazinone and pyrazole fragments, ensuring inert atmospheres to prevent hydrolysis .
    Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients). Yields >70% are achievable with strict control of stoichiometry and exclusion of moisture .

Advanced: How can researchers resolve structural ambiguities in the pyridazinone and pyrazole moieties using advanced spectroscopic techniques?

  • X-ray crystallography : Resolve absolute stereochemistry and confirm bond connectivity, particularly for the tetrahydrofuran substituent and pyridazinone ring conformation .
  • ²D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial proximities, critical for distinguishing regioisomers in the pyrazole ring (e.g., 1H-pyrazol-4-yl vs. 1H-pyrazol-3-yl) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect trace impurities (<0.5%) that may arise during synthesis .

Advanced: What strategies are effective in analyzing contradictory biological activity data between this compound and its structural analogs?

  • Structure-activity relationship (SAR) studies : Compare analogs with variations in the tetrahydrofuran substituent or pyridazinone methyl groups. For example, replacing the tetrahydrofuran-3-yl group with a chlorophenyl moiety (as in ) may reduce anti-inflammatory activity but enhance antimicrobial effects .
  • Target specificity assays : Use kinase profiling or receptor-binding assays to identify off-target interactions. For instance, pyridazinone derivatives in show FPR receptor agonism, which may conflict with reported kinase inhibition in other analogs .
  • Data normalization : Account for differences in assay conditions (e.g., cell lines, IC₅₀ calculation methods) by replicating studies under standardized protocols .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm proton environments (e.g., pyridazinone NH at δ 10–12 ppm) and carbon backbone integrity .
  • HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor for degradation products under accelerated stability conditions (40°C/75% RH) .
  • FTIR : Verify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and absence of unreacted intermediates .

Advanced: How can computational modeling be integrated with experimental data to predict the compound's interaction with potential biological targets like FPR receptors?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses of the pyridazinone-acetamide scaffold within FPR1/2 active sites, guided by crystallographic data from .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds between the acetamide carbonyl and receptor residues (e.g., Arg84 in FPR1) .
  • Free-energy calculations (MM/PBSA) : Predict binding affinities and correlate with in vitro agonist activity (EC₅₀ values) to prioritize analogs for synthesis .

Advanced: What experimental approaches are recommended to elucidate the metabolic stability of this compound in preclinical models?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor for hydroxylation at the tetrahydrofuran ring or N-dealkylation of the pyrazole moiety .
  • CYP450 inhibition screening : Identify metabolic pathways using recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
  • Metabolite profiling : Isolate and characterize major metabolites (e.g., glucuronide conjugates) using high-resolution mass spectrometry and NMR .

Basic: What are the critical factors in designing stable formulations of this compound for in vivo pharmacological studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility, particularly for the hydrophobic pyridazinone core .
  • pH stability : Formulate at pH 5–6 (acetate buffer) to prevent hydrolysis of the acetamide bond .
  • Lyophilization : Prepare lyophilized powders for long-term storage, reconstituting in saline for intravenous administration .

Advanced: How can researchers systematically investigate the role of the tetrahydrofuran-3-yl substituent in modulating the compound's pharmacokinetic properties?

  • Comparative logP measurements : Assess octanol-water partitioning of analogs with/without the tetrahydrofuran group to evaluate lipophilicity changes .
  • Permeability assays : Use Caco-2 cell monolayers to quantify intestinal absorption differences, correlating with tetrahydrofuran’s steric effects on membrane penetration .
  • In vivo PK studies : Administer analogs to rodents and measure AUC, Cₘₐₓ, and t₁/₂. The tetrahydrofuran group may enhance oral bioavailability by reducing first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.